5-bromo-N-(cyclopropylmethyl)-3-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(cyclopropylmethyl)-3-methylpyridin-2-amine is a chemical compound that belongs to the class of brominated pyridines It is characterized by the presence of a bromine atom at the 5th position, a cyclopropylmethyl group attached to the nitrogen atom, and a methyl group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(cyclopropylmethyl)-3-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the bromination of 3-methylpyridin-2-amine followed by the introduction of the cyclopropylmethyl group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the brominated intermediate with cyclopropylmethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and substitution reactions can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of automated systems and reactors can help streamline the production process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(cyclopropylmethyl)-3-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-(cyclopropylmethyl)-3-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its brominated pyridine structure makes it a valuable intermediate in the development of drugs targeting various diseases.
Organic Synthesis: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various chemical transformations.
Material Science: The compound can be utilized in the synthesis of novel materials with unique properties, such as polymers and coordination complexes.
Biological Research: It can be employed in the study of biological systems and pathways, particularly in the investigation of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 5-bromo-N-(cyclopropylmethyl)-3-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The bromine atom and the cyclopropylmethyl group contribute to its binding affinity and selectivity towards target proteins. The exact molecular targets and pathways involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-methylpyridin-2-amine: Lacks the cyclopropylmethyl group, which may affect its reactivity and binding properties.
N-(cyclopropylmethyl)-3-methylpyridin-2-amine: Lacks the bromine atom, which may influence its chemical behavior and applications.
5-chloro-N-(cyclopropylmethyl)-3-methylpyridin-2-amine: Contains a chlorine atom instead of bromine, which can lead to differences in reactivity and biological activity.
Uniqueness
5-bromo-N-(cyclopropylmethyl)-3-methylpyridin-2-amine is unique due to the presence of both the bromine atom and the cyclopropylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromine atom enhances its reactivity in substitution reactions, while the cyclopropylmethyl group contributes to its binding affinity and selectivity in biological systems.
Properties
Molecular Formula |
C10H13BrN2 |
---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)-3-methylpyridin-2-amine |
InChI |
InChI=1S/C10H13BrN2/c1-7-4-9(11)6-13-10(7)12-5-8-2-3-8/h4,6,8H,2-3,5H2,1H3,(H,12,13) |
InChI Key |
SOVSHZURSLVCAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NCC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.